2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-23-19(27)25(15-5-3-2-4-6-15)17(22-23)14-7-10-24(11-8-14)13-16(26)21-18-20-9-12-28-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZMXHOTFZXLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=NC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a piperidine moiety, and a thiazole group, which are known to contribute to various biological activities.
1. Antitumor Activity
Recent studies have indicated that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
The presence of the methyl group on the triazole ring enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity. The thiazole and triazole rings are known to enhance interactions with microbial enzymes and receptors, leading to effective inhibition of bacterial growth.
| Microbe | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 |
These findings suggest that the compound could be effective against resistant strains of bacteria.
3. Anticonvulsant Activity
Compounds similar in structure to this one have demonstrated anticonvulsant properties in animal models. The piperidine and triazole components may play a role in modulating neurotransmitter systems involved in seizure activity.
In a study evaluating various derivatives, compounds with similar structural features exhibited significant anticonvulsant effects:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole and thiazole rings significantly impact biological activity. For instance:
- Methyl Substitution: The presence of a methyl group on the triazole enhances antitumor activity.
- Piperidine Moiety: The piperidine ring is crucial for maintaining bioactivity and improving solubility.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of the compound showed that it effectively reduced tumor size in xenograft models of breast cancer. Histological analysis revealed significant apoptosis in treated tumors compared to controls.
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that the compound exhibited potent activity against both gram-positive and gram-negative bacteria. This was particularly notable against multi-drug resistant strains, highlighting its potential as a new antimicrobial agent.
Scientific Research Applications
The compound 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule featuring a piperidine ring, a thiazole moiety, and a triazole derivative. It has the molecular formula C₁₈H₁₈N₄OS and a CAS number of 1396815-35-2. This compound has garnered interest in medicinal chemistry because of its potential biological activities and therapeutic uses.
Potential Therapeutic Applications
This compound is primarily focused on its potential as a therapeutic agent. Its structural components suggest possible uses in treating infections due to its antibacterial properties and in oncology for its cytotoxic effects against cancer cells. Furthermore, the compound's antioxidant properties may also offer benefits in preventing oxidative stress-related diseases.
Antibacterial Properties
The compound's structural components suggest it may be useful in treating infections because of its antibacterial properties.
Oncological Applications
The compound may have cytotoxic effects against cancer cells, suggesting it may be useful in oncology.
Antioxidant Properties
The compound's antioxidant properties may offer benefits in preventing oxidative stress-related diseases.
Interaction Studies
Comparison with Similar Compounds
Structural and Functional Insights
Heterocyclic Core Variations: The target compound’s 1,2,4-triazole core is shared with , whereas uses pyrazole and thiazole, and employs thiadiazole.
Substituent Effects: Phenyl vs. Thiazole vs. Sulfonyl/CF3: The thiazol-2-yl group in the target compound may confer antimicrobial activity, whereas sulfonyl () and trifluoromethyl () groups improve solubility and binding, respectively.
Piperidine Modifications :
- The target compound’s unmodified piperidine contrasts with ’s methylsulfonyl-piperidine, which introduces steric bulk and polarity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound's core structure involves triazole and piperidine moieties, which are typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives in acidic or reflux conditions. For example, analogous triazole derivatives were synthesized by refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol, followed by cyclization . Optimization can involve varying solvents (e.g., ethanol, water mixtures) and stoichiometric ratios of intermediates, monitored via TLC .
- Characterization : Confirm structural integrity using IR (to identify carbonyl and amine groups) and (to resolve piperidine and thiazole proton environments) .
Q. How can researchers validate the purity and stability of this compound under different storage conditions?
- Methodology : Perform differential scanning calorimetry (DSC) to determine melting points and assess thermal stability. Monitor degradation via HPLC under accelerated storage conditions (e.g., 40°C/75% RH for 6 months). Refer to safety protocols for handling hygroscopic or light-sensitive intermediates, as outlined in chemical hygiene plans .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity and regioselectivity of triazole-piperidine-thiazole hybrids in synthetic pathways?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and electron density maps for key reactions like cyclization or alkylation. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes . For example, tautomeric equilibria in triazole derivatives (e.g., thione-thiol forms) can influence reactivity and should be modeled .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole derivatives?
- Methodology : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled modifications (e.g., substituents on the phenyl or thiazole rings). Compare bioactivity datasets using multivariate analysis to isolate contributing factors (e.g., logP, hydrogen bonding). For instance, antimicrobial activity discrepancies in thiazole-triazole hybrids may arise from variations in bacterial membrane permeability .
Q. What in vivo experimental designs are suitable for evaluating the pharmacokinetic profile of this compound?
- Methodology : Use radiolabeled analogs (e.g., -acetamide) to track absorption, distribution, and excretion in rodent models. Pair with LC-MS/MS for metabolite identification. Ensure compliance with protocols for handling hazardous intermediates, such as chlorinated byproducts .
Data Analysis and Optimization
Q. How can statistical design of experiments (DoE) improve yield optimization for multi-step syntheses involving this compound?
- Methodology : Apply factorial designs to screen critical variables (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) can optimize NaBH-mediated reductions in ethanol-water systems, balancing yield and purity . Response surface methodology (RSM) is recommended for non-linear relationships.
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets like EGFR or microbial enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to EGFR’s kinase domain, followed by MD simulations to assess stability. Validate with in vitro kinase inhibition assays using recombinant proteins. Compare with structurally related pyrazole-triazole hybrids showing EGFR inhibitory activity .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates like phenylisothiocyanate or bromoacetate during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
